10-(Diphenylphosphanyl)decanoic acid
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Overview
Description
10-(Diphenylphosphanyl)decanoic acid is an organic compound with the molecular formula C22H29O2P. It contains a carboxylic acid group and a phosphane group, making it a unique molecule with diverse chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Diphenylphosphanyl)decanoic acid typically involves the reaction of decanoic acid with diphenylphosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include decanoic acid, diphenylphosphine, and a suitable catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 10-(Diphenylphosphanyl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The phosphane group can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms in the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
10-(Diphenylphosphanyl)decanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 10-(Diphenylphosphanyl)decanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to various physiological effects. The phosphane group can interact with metal ions, influencing catalytic processes .
Comparison with Similar Compounds
Decanoic Acid: A simpler carboxylic acid with similar chain length but lacking the phosphane group.
Diphenylphosphine: Contains the phosphane group but lacks the carboxylic acid functionality.
Phosphonic Acids: Compounds with similar phosphorus-containing groups but different overall structures.
Uniqueness: 10-(Diphenylphosphanyl)decanoic acid is unique due to the presence of both a carboxylic acid group and a phosphane group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Biological Activity
10-(Diphenylphosphanyl)decanoic acid is a phosphonic acid derivative of decanoic acid that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a decanoic acid backbone with a diphenylphosphanyl group attached to the tenth carbon. This modification enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
-
Modulation of PPARγ
- Research indicates that decanoic acid, a key component of this compound, is a ligand for peroxisome proliferator-activated receptor gamma (PPARγ). It binds to PPARγ, modulating glucose metabolism and lipid profiles without causing adipogenesis, which is crucial for developing antidiabetic therapies .
- Effects on Oxidation Pathways
- Antioxidant Properties
Table 1: Summary of Biological Activities
Case Study: PPARγ Activation
A study conducted on the effects of decanoic acid revealed that it enhances insulin sensitivity in vitro and in vivo by activating PPARγ. This mechanism is significant for developing drugs targeting type 2 diabetes, as it offers a pathway to improve metabolic health without the side effects commonly associated with existing medications .
Case Study: Metabolic Pathway Inhibition
Another investigation into the α,ω-oxidation pathway demonstrated that decanoic acid's presence at low concentrations inhibited the biotransformation processes necessary for sebacic acid production. This finding underscores the importance of understanding how modifications to fatty acids can impact metabolic pathways and potential therapeutic applications .
Properties
CAS No. |
79849-58-4 |
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Molecular Formula |
C22H29O2P |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
10-diphenylphosphanyldecanoic acid |
InChI |
InChI=1S/C22H29O2P/c23-22(24)18-12-4-2-1-3-5-13-19-25(20-14-8-6-9-15-20)21-16-10-7-11-17-21/h6-11,14-17H,1-5,12-13,18-19H2,(H,23,24) |
InChI Key |
QWQQOSJRNKFBBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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